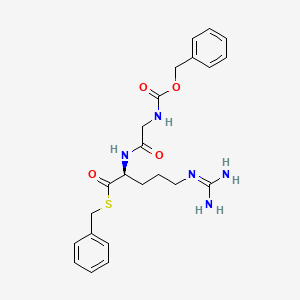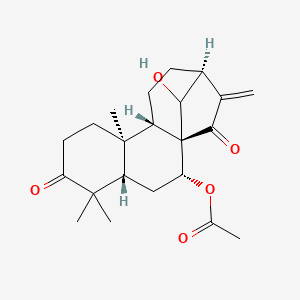
Glaucocalyxin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glaucocalyxin D is a diterpenoid compound isolated from the plant Rabdosia japonica. It belongs to the ent-kaurane family of diterpenoids and has been found to exhibit various biological activities, including cytotoxicity against tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Glaucocalyxin D involves several steps. The primary source is the Rabdosia amethystoides medicinal plant. The process includes crushing the plant material, extracting the active compounds, treating the solution, passing it through a column, and recrystallizing to obtain this compound . Further chemical modifications, such as acetylation, can be performed to derive this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction and purification processes from Rabdosia japonica are scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Glaucocalyxin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified diterpenoids with altered biological activities. For example, glycosylation of this compound can enhance its solubility and biological activity .
Scientific Research Applications
Glaucocalyxin D has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives with potential biological activities.
Biology: It is studied for its cytotoxic effects on different human tumor cell lines.
Mechanism of Action
Glaucocalyxin D exerts its effects through several molecular targets and pathways. It has been shown to inhibit the activation of the STAT3 signaling pathway, which is involved in cell proliferation and survival . By blocking this pathway, this compound induces apoptosis and cell cycle arrest in tumor cells . Additionally, it affects the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Glaucocalyxin A: Another ent-kaurane diterpenoid with similar biological activities, including cytotoxicity and anti-inflammatory effects.
Wangzaozin A: A tetracyclic diterpenoid with bioactive properties.
Uniqueness
Glaucocalyxin D is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to inhibit multiple signaling pathways and induce apoptosis in various tumor cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(1S,2R,4S,9R,10S,13S)-16-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(27-12(2)23)22(14,18(11)25)19(13)26/h13-15,17,19,26H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19?,21-,22-/m0/s1 |
InChI Key |
FFGVENBOZJZUNS-UVJXNXQRSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)O)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


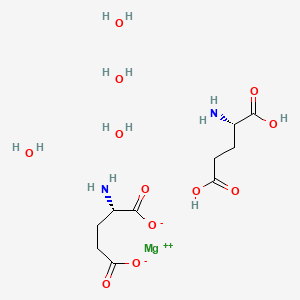
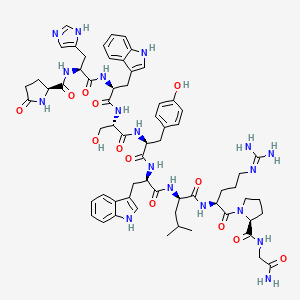
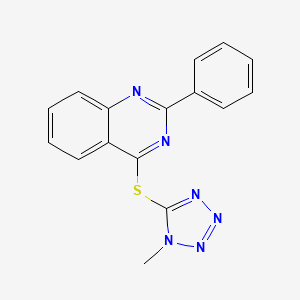
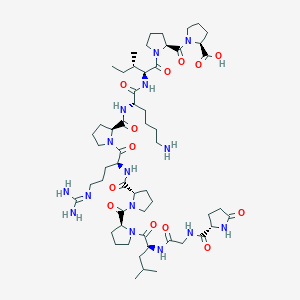
![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
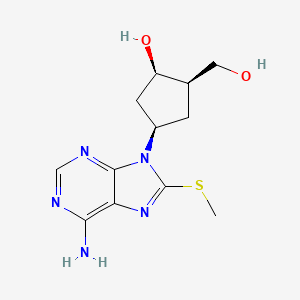
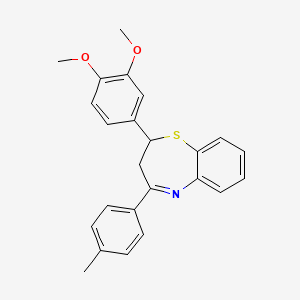
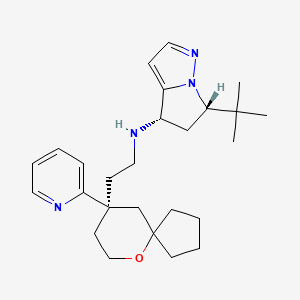
![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)
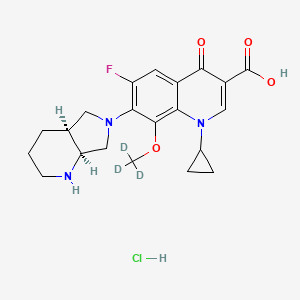

![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
